molecular formula C4H3BrF4O2 B2955660 4-Bromo-4,4,3,3-tetrafluorobutanoic acid CAS No. 131118-43-9

4-Bromo-4,4,3,3-tetrafluorobutanoic acid

Cat. No.: B2955660
CAS No.: 131118-43-9
M. Wt: 238.964
InChI Key: ZURMDHYHHVXUPA-UHFFFAOYSA-N
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Description

4-Bromo-4,4,3,3-tetrafluorobutanoic acid is a fluorinated bromocarboxylic acid with the molecular formula C₄H₄BrF₄O₂ and an approximate molecular weight of 245 g/mol. The compound features a four-carbon chain substituted with bromine at the fourth carbon and fluorine atoms at both the third and fourth carbons. This structural arrangement confers high electronegativity and chemical stability, making it a valuable intermediate in specialized organic syntheses, particularly in photolithography and semiconductor manufacturing . Its synthesis involves reacting the parent acid with oxalyl chloride to form acyl chlorides, which are critical precursors for photoacid generators (PAGs) in photoresist technologies .

Properties

IUPAC Name

4-bromo-3,3,4,4-tetrafluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF4O2/c5-4(8,9)3(6,7)1-2(10)11/h1H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURMDHYHHVXUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(C(F)(F)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4,4,3,3-tetrafluorobutanoic acid typically involves the halogenation of a butanoic acid derivative. One common method includes the bromination of 3,3,4,4-tetrafluorobutanoic acid under controlled conditions to introduce the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction environments (e.g., temperature, pressure) is crucial to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-4,4,3,3-tetrafluorobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted butanoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism by which 4-Bromo-4,4,3,3-tetrafluorobutanoic acid exerts its effects is primarily through its chemical reactivity. The presence of both bromine and fluorine atoms allows for selective functionalization and further chemical modifications. The fluorine atoms provide thermal stability and resistance to degradation, while the bromine atom facilitates functionalization . These properties enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical synthesis and material science .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Pharmaceuticals : Bromo-fluorinated compounds balance reactivity and stability, making them promising leads for enzyme inhibitors (e.g., uPA in ) . However, excessive halogenation (e.g., sulfonic acid-bromo hybrids) can hinder target binding .
  • Semiconductors: The tetrafluoro compound’s role in PAGs underscores its industrial value, with fluorines enhancing photochemical efficiency compared to non-fluorinated bromo acids .

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